molecular formula C6H6OS B081494 2-(Thiophen-2-yl)acetaldehyde CAS No. 15022-15-8

2-(Thiophen-2-yl)acetaldehyde

Cat. No.: B081494
CAS No.: 15022-15-8
M. Wt: 126.18 g/mol
InChI Key: JTGKLBDOZYMAEA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H6OS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetaldehyde group. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)acetaldehyde typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar formylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(Thiophen-2-yl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol, 2-(Thiophen-2-yl)ethanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products:

    Oxidation: 2-(Thiophen-2-yl)acetic acid.

    Reduction: 2-(Thiophen-2-yl)ethanol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)acetaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its role in synthesizing pharmacologically active molecules.

    Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.

Comparison with Similar Compounds

    Thiophene-2-carboxaldehyde: Similar structure but with a formyl group directly attached to the thiophene ring.

    2-(Thiophen-3-yl)acetaldehyde: The aldehyde group is attached to the third position of the thiophene ring instead of the second.

    Thiophene-2-acetic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness: 2-(Thiophen-2-yl)acetaldehyde is unique due to its specific positioning of the aldehyde group, which influences its reactivity and the types of reactions it can undergo

Properties

IUPAC Name

2-thiophen-2-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGKLBDOZYMAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424006
Record name thienylethanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15022-15-8
Record name thienylethanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the role of 2-(Thiophen-2-yl)acetaldehyde in the synthesis of heterocyclic compounds and what is the biological significance of these synthesized compounds?

A1: In the study by El-Sayed et al. [], this compound oxime was used as a starting material for the synthesis of novel pteridine and pyrido[3,4-b]pyrazine derivatives. [] Specifically, it was condensed with either 4,5-diaminopyrimidine-6(1_H_)-one or 2,4-diamino-5-chloropyrimidine. This resulted in the formation of 6-(2-thienyl)-pteridine-4-one and 5-chloro-2-(2-thienyl)pyrido[3,4-b]pyrazine, respectively. [] These synthesized heterocyclic compounds were then evaluated for their antiviral activity against HIV-1 and HIV-2, as well as for their antibacterial and antifungal properties against various strains. [] This highlights the potential of using this compound derivatives as building blocks for developing novel compounds with potential therapeutic applications.

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